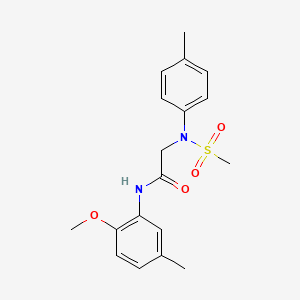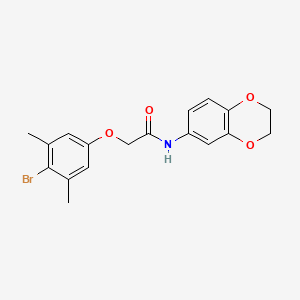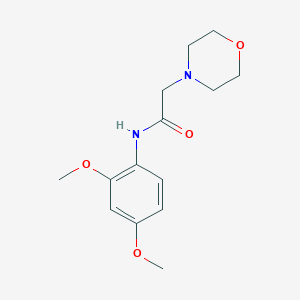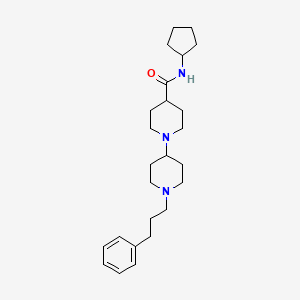![molecular formula C13H13N5O5 B4896247 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to disruption of energy metabolism and induction of cancer cell death.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, lung, ovarian, and liver cancer cells. This compound has also been tested in preclinical models of cancer, where it has demonstrated significant antitumor activity. Moreover, this compound has been evaluated in clinical trials for the treatment of various types of cancer, including pancreatic, breast, and hematological malignancies.
Mécanisme D'action
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP, the main energy source for cells. By inhibiting key enzymes in the TCA cycle, this compound disrupts energy metabolism and induces cancer cell death. This compound also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases, which are involved in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This compound also modulates the expression of genes involved in energy metabolism, cell survival, and apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. This compound also has a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low clearance rate. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has a complex mechanism of action, which requires further investigation to fully understand its anticancer properties.
Orientations Futures
There are several future directions for the development of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide as an anticancer agent. One direction is to evaluate the efficacy of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound and identify biomarkers for patient selection and response prediction.
Méthodes De Synthèse
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 1-(2-aminoethyl)-1H-imidazole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid with a purity of over 95%.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-13(15-2-1-4-16-5-3-14-9-16)10-6-11(17(20)21)8-12(7-10)18(22)23/h3,5-9H,1-2,4H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKEFARPKEPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)


![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
